3-methyl-6-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazolo[5,4-b]pyridine family. This compound is characterized by its unique structure, which includes a nitrophenyl group, a thienylmethyl group, and a carboxamide group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . The reaction conditions often include the use of pyridine as a solvent under reflux conditions. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and thienylmethyl positions. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thienylmethyl group can interact with various biological receptors. These interactions can lead to the modulation of specific biochemical pathways, resulting in the compound’s observed biological effects.
Comparison with Similar Compounds
Similar compounds to 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE include other isoxazolo[5,4-b]pyridine derivatives such as:
- 3-METHYL-6-(2-NAPHTHYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE
- 3-METHYL-6-(2-THIENYL)-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The uniqueness of 3-METHYL-6-(3-NITROPHENYL)-N~4~-(2-THIENYLMETHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct reactivity and potential applications.
Properties
Molecular Formula |
C19H14N4O4S |
---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
3-methyl-6-(3-nitrophenyl)-N-(thiophen-2-ylmethyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H14N4O4S/c1-11-17-15(18(24)20-10-14-6-3-7-28-14)9-16(21-19(17)27-22-11)12-4-2-5-13(8-12)23(25)26/h2-9H,10H2,1H3,(H,20,24) |
InChI Key |
AMZRIEPQGUPVGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NCC4=CC=CS4 |
Origin of Product |
United States |
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